Cas no 2877765-50-7 (1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide)

1-(5-Chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a chloropyrimidine core linked to a piperidine-3-carboxamide scaffold with a tetrahydropyranyl substituent. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The chloropyrimidine moiety enhances electrophilic reactivity, facilitating further functionalization, while the tetrahydropyranyl group contributes to improved solubility and metabolic stability. Its well-defined stereochemistry and modular design allow for precise modifications in drug discovery, particularly in targeting kinase inhibitors or GPCR modulators. The compound's synthetic versatility and potential bioactivity render it suitable for exploratory studies in developing novel therapeutic agents.
1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide structure
2877765-50-7 structure
商品名:1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
CAS番号:2877765-50-7
MF:C15H21ClN4O2
メガワット:324.805842161179
CID:5309885
PubChem ID:165431320

1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 2877765-50-7
    • AKOS040887567
    • F6830-7541
    • 1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
    • 1-(5-Chloro-2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide
    • インチ: 1S/C15H21ClN4O2/c16-12-8-17-15(18-9-12)20-5-1-2-11(10-20)14(21)19-13-3-6-22-7-4-13/h8-9,11,13H,1-7,10H2,(H,19,21)
    • InChIKey: ITDVCFDKXMDEIL-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=NC=C(Cl)C=N2)CCCC(C(NC2CCOCC2)=O)C1

計算された属性

  • せいみつぶんしりょう: 324.1353036g/mol
  • どういたいしつりょう: 324.1353036g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 371
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 67.4Ų

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 14.90±0.20(Predicted)

1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6830-7541-50mg
1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877765-50-7
50mg
$240.0 2023-09-07
Life Chemicals
F6830-7541-3mg
1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877765-50-7
3mg
$94.5 2023-09-07
Life Chemicals
F6830-7541-20mg
1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877765-50-7
20mg
$148.5 2023-09-07
Life Chemicals
F6830-7541-100mg
1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877765-50-7
100mg
$372.0 2023-09-07
Life Chemicals
F6830-7541-15mg
1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877765-50-7
15mg
$133.5 2023-09-07
Life Chemicals
F6830-7541-2μmol
1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877765-50-7
2μmol
$85.5 2023-09-07
Life Chemicals
F6830-7541-20μmol
1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877765-50-7
20μmol
$118.5 2023-09-07
Life Chemicals
F6830-7541-10mg
1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877765-50-7
10mg
$118.5 2023-09-07
Life Chemicals
F6830-7541-2mg
1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877765-50-7
2mg
$88.5 2023-09-07
Life Chemicals
F6830-7541-5mg
1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877765-50-7
5mg
$103.5 2023-09-07

1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide 関連文献

1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamideに関する追加情報

1-(5-Chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide: A Promising Compound in Medicinal Chemistry

1-(5-Chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide (CAS No. 2877765-50-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is characterized by its 5-chloropyrimidin-2-yl and oxan-4-yl substituents, which confer specific biological activities and pharmacological profiles.

The chemical structure of 1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide consists of a piperidine ring linked to a pyrimidine moiety via a carboxamide functional group. The presence of the 5-chloropyrimidin-2-yl substituent imparts significant electronic and steric effects, which can influence the compound's binding affinity to various biological targets. Additionally, the oxan-4-yl group, also known as tetrahydro-2H-pyran, adds flexibility and hydrophobicity to the molecule, enhancing its ability to interact with biomolecules in a selective manner.

In recent years, extensive research has been conducted to explore the biological activities of 1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that 1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.

Beyond its anti-inflammatory effects, 1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide has also been investigated for its neuroprotective properties. Research conducted by a team at the University of California demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, which is a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to the compound's ability to modulate intracellular signaling pathways involved in cell survival and apoptosis.

The pharmacokinetic profile of 1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide has also been studied in detail. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. Additionally, the compound has demonstrated low toxicity in animal models, which is a crucial factor for its potential use in clinical settings.

In terms of clinical applications, 1-(5-chloropyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide is currently being evaluated in early-stage clinical trials for its efficacy in treating chronic pain and inflammatory conditions. Preliminary results from these trials have been encouraging, with patients reporting significant reductions in pain intensity and inflammation markers. However, further research is needed to fully understand the long-term safety and efficacy of this compound.

The synthetic route for preparing 1-(5-chloropyrimidin-2-y l)-N-(oxan -4 - yl ) p ipe ri dine - 3 - c ar box am ide strong > involves several well-established chemical transformations. The synthesis typically begins with the formation of the piperidine ring followed by the introduction of the pyrimidine moiety via a nucleophilic substitution reaction. The final step involves coupling the carboxylic acid derivative with an appropriate amine to form the desired carboxamide product. This synthetic approach allows for high yields and good purity, making it suitable for large-scale production.

In conclusion, 1-(5-chloropyrimidin - 2 - yl ) - N -( ox an - 4 - yl ) p ipe ri dine - 3 - c ar box am ide strong > ( CAS No .< strong > 2877765 - 50 - 7 strong >) represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry. As research continues to advance, it is anticipated that this compound will play a significant role in addressing unmet medical needs in areas such as chronic pain management and neuroprotection.

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